[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate
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Overview
Description
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a methylcarbamoyl group, and a dimethylphenylformamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the methylcarbamoyl group through a carbamoylation reaction. The final step involves the coupling of the dimethylphenylformamido group to the intermediate compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate include:
- 4-Chloromethcathinone
- 3-Methylmethcathinone
- 4-Bromomethcathinone
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-[(3,5-dimethylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15-9-16(2)11-17(10-15)20(27)23-12-19(26)28-13-18(25)24(3)21(14-22)7-5-4-6-8-21/h9-11H,4-8,12-13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOAAXOSMRIOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)N(C)C2(CCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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